molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Cat. No.: B1328692
CAS No.: 1019580-52-9
M. Wt: 229.32 g/mol
InChI Key: JHRWDISKRNAPNZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a chemical compound with the molecular formula C15H19NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzofuran ring attached to an ethyl group, which is further connected to a cyclopentylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Dihydrobenzofuran derivatives

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Anticancer Activity

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine exhibits significant anticancer properties. Research indicates that this compound induces apoptosis in cancer cells and causes cell cycle arrest, particularly at the G2/M phase. The mechanisms include:

  • Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and prostate cancer cells .
  • Cell Cycle Arrest : Studies show that it interrupts the cell cycle, preventing the proliferation of cancer cells.

Table 1: Summary of Anticancer Mechanisms

MechanismDescriptionCancer Cell Lines Tested
Induction of ApoptosisActivates caspase pathways for programmed cell deathBreast, Prostate
Cell Cycle ArrestArrests cell cycle at G2/M phaseVarious

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play a role in cancer progression. For instance, it has shown potential as an inhibitor of PI3K and VEGFR-2, which are critical in tumor growth and angiogenesis .

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

Table 2: Biological Activities

Activity TypeDescriptionEfficacy
Enzyme InhibitionInhibits PI3K and VEGFR-2High
AntimicrobialEffective against various bacterial strainsModerate

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of benzofuran derivatives with cyclopentylamine under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Table 3: Synthesis Overview

StepReaction ConditionsYield
Benzofuran ReactionReaction with cyclopentylamine at elevated temperatures85%
CharacterizationNMR and IR spectroscopy for structural confirmationConfirmed

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on human prostate cancer cell lines (PC3). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing apoptosis and inhibiting cell proliferation .

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against antibiotic-resistant bacterial strains. Results showed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant infections .

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclopentylamine moiety enhances its interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H19_{19}NO
  • Molecular Weight : 229.32 g/mol
  • Chemical Structure : The compound features a benzofuran moiety linked to a cyclopentylamine group, contributing to its unique pharmacological properties.

Research indicates that this compound may interact with multiple biological targets, influencing various pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of benzofuran compounds can inhibit key enzymes such as PI3K and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. For instance, related compounds have demonstrated IC50_{50} values in the low nanomolar range against these targets .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of benzofuran derivatives, including this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). These studies revealed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Cytotoxicity Data :
    Cell LineIC50_{50} (µM)Mechanism of Action
    HeLa5.0Apoptosis induction
    MCF-78.0Cell cycle arrest at G1/S phase
    PC36.5Inhibition of PI3K and VEGFR-2

Neuroprotective Effects

In addition to its anticancer properties, some studies suggest that benzofuran derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems. However, specific data on this compound in this context remains limited.

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the effects of this compound on HeLa cells. Results indicated a substantial increase in apoptotic cells after treatment with the compound over 48 hours, with flow cytometry revealing a pre-G1 phase increase indicating apoptosis .
  • Mechanistic Insights :
    • Further mechanistic studies demonstrated that the compound caused G1/S phase arrest in cancer cells, suggesting its potential as an anticancer agent through cell cycle modulation .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWDISKRNAPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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